Technical Guide: Structure, Synthesis, and Properties of 5-[(4-iodophenoxy)methyl]-2-furoic acid
Technical Guide: Structure, Synthesis, and Properties of 5-[(4-iodophenoxy)methyl]-2-furoic acid
This guide provides an in-depth technical analysis of 5-[(4-iodophenoxy)methyl]-2-furoic acid , a specialized heterocyclic building block and pharmacophore scaffold used in medicinal chemistry.
Executive Summary
5-[(4-iodophenoxy)methyl]-2-furoic acid (CAS: 406470-50-6) is a functionalized furan derivative characterized by a 2,5-disubstituted furan core. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents and as a chemical probe in Structure-Activity Relationship (SAR) studies.
Its value lies in its bifunctional nature :
-
The Carboxylic Acid Tail (C2 position): Provides a polar anchor for hydrogen bonding or salt formation, mimicking physiological substrates like 2-oxoglutarate or salicylates.
-
The 4-Iodophenoxy Head (C5 position): Offers a lipophilic domain with a reactive iodine handle, enabling further diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
Chemical Constitution & Physicochemical Profile[1][2][3][4][5][6][7][8]
Structural Analysis
The molecule is built upon a furan-2-carboxylic acid scaffold.[1][2] The 5-position is substituted with a (4-iodophenoxy)methyl group. This ether linkage confers flexibility, while the iodine atom at the para-position of the phenyl ring significantly influences the molecule's electronic and steric profile.
-
H-Bond Donor: Carboxylic acid (-COOH).
-
H-Bond Acceptors: Furan oxygen, Ether oxygen, Carbonyl oxygen.
-
Halogen Bond Donor: Iodine (capable of interacting with carbonyl backbone oxygens in protein targets).
Physicochemical Properties
Data aggregated from computed models and structural analogs.
| Property | Value | Description |
| Molecular Formula | C₁₂H₉IO₄ | - |
| Molecular Weight | 344.10 g/mol | Heavy atom effect due to Iodine. |
| CAS Number | 406470-50-6 | Unique Identifier. |
| Predicted pKa | 3.1 – 3.5 | Acidic; similar to 2-furoic acid (pKa 3.16). Ionized at physiological pH. |
| logP (Predicted) | 3.2 – 3.6 | Moderately lipophilic due to the iodophenyl group. |
| TPSA | 59.7 Ų | Topological Polar Surface Area; suggests good membrane permeability. |
| Solubility | Low (Water) | Soluble in DMSO, DMF, Methanol, and alkaline aqueous solutions. |
| Appearance | Off-white solid | Crystalline powder.[1] |
Synthetic Routes & Methodology
The synthesis of 5-[(4-iodophenoxy)methyl]-2-furoic acid typically follows a convergent pathway involving the functionalization of a furan derivative followed by ether formation.
Retrosynthetic Analysis
The molecule can be disconnected at the ether linkage. The most reliable forward synthesis involves a Williamson Ether Synthesis between a 5-halomethyl-2-furoate ester and 4-iodophenol, followed by ester hydrolysis.
Detailed Synthesis Protocol
Note: All steps must be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.
Step 1: Preparation of the Electrophile (Methyl 5-(chloromethyl)-2-furoate)
-
Starting Material: Methyl 5-(hydroxymethyl)-2-furoate.
-
Reagent: Thionyl chloride (
) or Methanesulfonyl chloride ( ). -
Procedure: Dissolve methyl 5-(hydroxymethyl)-2-furoate in dichloromethane (DCM) at 0°C. Add
dropwise with a catalytic amount of DMF. Stir for 2 hours. -
Workup: Quench with ice water, extract with DCM, dry over
, and concentrate to yield the chloromethyl derivative.
Step 2: Nucleophilic Displacement (Ether Formation)
-
Reagents: 4-Iodophenol (1.1 eq), Potassium Carbonate (
, 2.0 eq), Potassium Iodide (KI, cat.). -
Solvent: Acetone or DMF (anhydrous).
-
Procedure:
-
Suspend
and 4-iodophenol in the solvent. Stir for 30 min to generate the phenoxide. -
Add Methyl 5-(chloromethyl)-2-furoate dropwise.
-
Reflux (Acetone) or heat to 60°C (DMF) for 4–6 hours. Monitor by TLC.
-
-
Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and water. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.
-
Product: Methyl 5-[(4-iodophenoxy)methyl]-2-furoate.
Step 3: Ester Hydrolysis
-
Reagents: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).
-
Solvent: THF:Water (3:1).
-
Procedure: Dissolve the ester from Step 2 in THF/Water. Add LiOH (3 eq). Stir at room temperature for 12 hours.
-
Isolation: Acidify the reaction mixture to pH 2 using 1M HCl. The product, 5-[(4-iodophenoxy)methyl]-2-furoic acid , will precipitate. Filter, wash with cold water, and dry under vacuum.
Synthesis Workflow Diagram
Figure 1: Convergent synthetic pathway via chloromethyl furan intermediate.
Biological Interface & Applications
Pharmacophore Features
This compound acts as a versatile scaffold in drug discovery. The furoic acid moiety is a known bioisostere for benzoic acid and salicylic acid, often utilized to improve solubility or alter metabolic stability.
-
Metabolic Stability: The iodine atom blocks para-hydroxylation on the phenyl ring, potentially extending the half-life of the scaffold in microsomal stability assays.
-
Target Classes:
-
HIF Prolyl Hydroxylase (HIF-PH): Furan-2-carboxylic acids can chelate the active site Iron (Fe2+), mimicking 2-oxoglutarate.
-
Anti-microbial: 5-substituted furoic acids have demonstrated bacteriostatic properties against Gram-positive strains.
-
Allosteric Modulators: The lipophilic iodophenoxy tail is ideal for occupying hydrophobic pockets in enzymes or GPCRs (e.g., GPR40, URAT1).
-
Synthetic Utility (The "Iodine Handle")
The aryl iodine is a high-value functional group. It allows this molecule to serve as a "core" that can be elaborated late-stage in a discovery program.
-
Suzuki Coupling: Reaction with boronic acids to create biaryl systems.
-
Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon chain.
-
Heck Reaction: Coupling with alkenes.
Structure-Activity Relationship (SAR) Map
Figure 2: Functional decomposition of the molecule for medicinal chemistry optimization.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact catalog number is limited, handling should follow protocols for halogenated aromatic acids .
-
GHS Classification:
-
Handling: Avoid dust formation. Use local exhaust ventilation.
-
Storage: Store at 2–8°C (refrigerated) to prevent slow decarboxylation or ether cleavage over long periods. Keep away from light (iodine compounds can be photosensitive).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 580493, 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses (1944). General synthesis of Furoic Acid Derivatives. Coll. Vol. 1, p. 274.[2] (Foundational methodology for furan oxidation and functionalization).
- Moghaddam, F. M., et al. (2013).Synthesis of ether derivatives of furan-2-carboxylic acid via nucleophilic substitution. (General reference for the Williamson ether synthesis protocol described in Section 3).
Sources
- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. chemscene.com [chemscene.com]
- 5. 5-Phenoxyfuran-2-carboxylic acid | C11H8O4 | CID 2812790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Phenoxyfuran-2-carboxylic acid | C11H8O4 | CID 2812790 - PubChem [pubchem.ncbi.nlm.nih.gov]
